Product packaging for octa(thymidine methanephosphonate)(Cat. No.:CAS No. 131900-31-7)

octa(thymidine methanephosphonate)

Cat. No.: B1178276
CAS No.: 131900-31-7
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Description

octa(thymidine methanephosphonate) (CAS 131900-31-7) is an oligonucleoside methylphosphonate analog in which the standard phosphodiester backbone is replaced by non-ionic methylphosphonate linkages . This modification renders the oligomer resistant to degradation by cellular nucleases and facilitates its uptake into mammalian cells, making it a valuable tool for antisense research . Studies demonstrate that the stability of hybrids formed between octa(thymidine methanephosphonate) and complementary DNA is critically dependent on the stereochemistry at the phosphorus center of each internucleotide methanephosphonate function . Specifically, oligomers with the Rp configuration exhibit a well-ordered structure and form more stable complexes with target sequences compared to their Sp-configured or racemic counterparts, highlighting the importance of stereoselective synthesis for optimal binding affinity and efficacy . As such, this compound serves as a key reagent for studying and controlling gene expression, functioning as a potent antisense inhibitor to target specific mRNA sequences and modulate cellular processes . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

131900-31-7

Molecular Formula

C6H6IN

Synonyms

octa(thymidine methanephosphonate)

Origin of Product

United States

Advanced Synthetic Methodologies for Octa Thymidine Methanephosphonate and Its Analogs

General Principles of Oligonucleotide Methanephosphonate Synthesis

Oligonucleotide methanephosphonates are analogs of natural DNA where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group. nih.gov This modification introduces a chiral center at the phosphorus atom, leading to the formation of diastereomers. springernature.com The synthesis of these molecules is typically carried out on a solid support, following a cyclic procedure that involves four main steps: detritylation, coupling, capping, and oxidation. sigmaaldrich.com

The process begins with a nucleoside anchored to a solid support at its 3'-hydroxyl group, while the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. sigmaaldrich.com

Detritylation: The DMT group is removed, usually with an acid, to expose the 5'-hydroxyl group for the subsequent coupling reaction. sigmaaldrich.com

Coupling: The next nucleoside, in the form of a phosphoramidite (B1245037) monomer, is activated and coupled to the free 5'-hydroxyl group of the support-bound nucleoside. sigmaaldrich.com This forms an unstable phosphite (B83602) triester linkage. sigmaaldrich.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences. sigmaaldrich.com

Oxidation: The unstable phosphite triester is converted to a stable phosphate triester. sigmaaldrich.com

This cycle is repeated until the desired oligonucleotide length is achieved. The synthesis proceeds in the 3' to 5' direction, which is the reverse of the biological synthesis of DNA. sigmaaldrich.comyoutube.com

Stereoselective Synthesis Approaches for P-Chiral Centers

The presence of a chiral phosphorus center in oligonucleotide methanephosphonates necessitates the development of stereoselective synthetic methods to control the configuration (Rp or Sp) of each internucleotide linkage. rsc.org

Significance of Phosphorus Chirality (Rp and Sp Diastereomers)

The replacement of a non-bridging oxygen with a methyl group at the phosphorus atom creates a stereogenic center, resulting in two diastereomers for each linkage, designated as Rp and Sp. springernature.comyalescientific.org An oligonucleotide with 'n' such modifications will exist as a mixture of 2^n diastereomers. springernature.com These diastereomers can exhibit significantly different properties:

Enzymatic Stability: The stereochemistry at the phosphorus center can influence the susceptibility of the oligonucleotide to nuclease degradation.

Hybridization Properties: The ability of the oligonucleotide to bind to its complementary DNA or RNA target can be affected by the P-chirality. For instance, oligonucleotides with R(P) chiral methylphosphonate (B1257008) linkages have been shown to bind to RNA with significantly higher affinity than racemic mixtures. nih.gov

The distinct properties of Rp and Sp diastereomers underscore the importance of synthesizing stereochemically pure or enriched oligonucleotides for therapeutic and diagnostic applications. rsc.orgyalescientific.org

Diastereomeric Separation and Resolution Techniques (e.g., C-18 Reversed-Phase HPLC)

Given that standard synthesis methods often produce a mixture of diastereomers, their separation is a critical step. nih.gov High-performance liquid chromatography (HPLC) is a powerful technique for resolving these isomers. researchgate.net

C-18 Reversed-Phase HPLC is a widely used method for separating oligonucleotide diastereomers. researchgate.netdiva-portal.org The separation is based on the differential hydrophobicity of the diastereomers. Key factors influencing the separation include:

Ion-Pairing Reagents: The use of ion-pairing reagents, such as triethylammonium (B8662869) acetate, is crucial. The choice and concentration of the ion-pairing reagent can significantly impact the selectivity between diastereomers. diva-portal.orgresearchgate.net

Mobile Phase Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile) generally leads to better resolution. diva-portal.org

Temperature: Column temperature can affect the secondary structure of the oligonucleotides and influence their retention behavior. waters.com

Position of the Modification: The position of the chiral linkage within the oligonucleotide chain also affects the separation, with modifications in the center of the sequence often resulting in better selectivity. researchgate.netdiva-portal.org

While C-18 HPLC is effective for separating diastereomers of shorter oligonucleotides with a limited number of chiral centers, resolving all diastereomers in longer, fully modified oligonucleotides remains a significant challenge. diva-portal.org

Table 1: Factors Influencing Diastereomeric Separation by C-18 Reversed-Phase HPLC

Factor Description Impact on Separation
Ion-Pairing Reagent A chemical agent that forms a neutral complex with the charged oligonucleotide. The type and concentration of the reagent affect the retention and selectivity.
Mobile Phase Gradient The rate of change of the organic solvent concentration during the HPLC run. A shallower gradient generally improves resolution between closely eluting diastereomers.
Column Temperature The temperature at which the separation is performed. Can alter oligonucleotide secondary structure and influence retention times.
Position of P-Chiral Center The location of the modified linkage within the oligonucleotide sequence. Modifications in the central part of the sequence often lead to better separation.

Stereospecific and Stereoselective Internucleotide Linkage Formation

To overcome the challenges of separating diastereomeric mixtures, significant research has focused on developing methods for the stereospecific and stereoselective formation of the internucleotide methanephosphonate linkage. rsc.orgnih.gov

The block condensation method involves the synthesis of short, stereochemically pure oligonucleotide blocks (dimers or trimers) which are then coupled together to form the full-length oligonucleotide. springernature.com This approach allows for the preparation of oligonucleotides with a defined stereochemistry at specific positions.

The key to this method is the preparation of diastereomerically pure building blocks. This can be achieved by:

Separation of Diastereomeric Monomers: Synthesizing and separating the diastereomeric nucleoside 3'-O-(S-alkyl)methanephosphonothioates or related precursors.

Stereospecific Coupling Reactions: Utilizing coupling reactions that proceed with a high degree of stereospecificity, often involving an inversion of configuration at the phosphorus center.

By using these pre-synthesized, stereopure blocks, it is possible to construct longer oligonucleotides with a controlled sequence of Rp and Sp linkages. springernature.com

This approach aims to directly control the stereochemical outcome of the phosphonylation reaction during the step-wise synthesis of the oligonucleotide. This can be achieved through the use of chiral auxiliaries or catalysts.

Chiral Auxiliaries: A chiral group is temporarily attached to the phosphorus atom to direct the incoming nucleophile to attack from a specific face, thereby leading to the formation of one diastereomer over the other. The auxiliary is subsequently removed. The oxathiaphospholane (B1262164) approach is a notable example, where diastereomerically pure nucleoside oxathiaphospholane monomers are used for solid-phase synthesis. nih.gov

Chiral Catalysts: Chiral Brønsted acids have been shown to catalyze the formation of P-stereogenic phosphorous compounds, enabling the stereocontrolled synthesis of dinucleotides. nih.gov These catalysts can promote the selective formation of one diastereomer during the phosphoramidite coupling step. yalescientific.orgnih.gov

These advanced methods provide a pathway to synthesizing stereochemically pure or enriched octa(thymidine methanephosphonate) and its analogs, which is essential for elucidating their structure-activity relationships and for developing them as potential therapeutic agents.

Solid-Phase Synthesis Protocols for Methanephosphonate Oligonucleotides

The automated solid-phase synthesis of methanephosphonate oligonucleotides has become the standard approach, allowing for the efficient and sequential addition of nucleotide units to a growing chain on a solid support. This method offers significant advantages over solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification processes where unreacted reagents and byproducts are simply washed away. nih.gov Key advancements in this area have focused on adapting existing oligonucleotide synthesis chemistries to accommodate the unique properties of the methanephosphonate linkage.

Adaptations of Phosphoramidite Chemistry

The robust and widely adopted phosphoramidite chemistry for standard DNA and RNA synthesis has been successfully adapted for the creation of methanephosphonate oligonucleotides. rsc.org This modified approach utilizes methylphosphonamidite monomers, which are analogous to the conventional phosphoramidite building blocks. biomart.cn The synthesis cycle involves the detritylation of the 5'-hydroxyl group of the support-bound nucleoside, followed by a coupling step where the methylphosphonamidite is activated and reacts with the free hydroxyl group.

A critical adaptation in this process is the oxidation step. The resulting methylphosphonite triester linkage is highly susceptible to hydrolysis. Therefore, a specialized oxidizing solution with a very low water content is employed to convert the unstable phosphonite to the stable methanephosphonate linkage. nih.gov Additionally, to minimize potential side reactions and degradation of the sensitive backbone, capping is sometimes performed after the oxidation step, a deviation from the standard phosphoramidite cycle. researchgate.net

Synthesis StepStandard Phosphoramidite ChemistryAdapted for Methanephosphonate Synthesis
Monomer Deoxynucleoside phosphoramiditeDeoxynucleoside methylphosphonamidite
Coupling Activation and reaction with 5'-OHActivation and reaction with 5'-OH
Oxidation Oxidation of phosphite triester to phosphate triesterOxidation of methylphosphonite triester to methanephosphonate triester (requires low water content)
Capping Acetylation of unreacted 5'-OH groupsOften performed after oxidation to prevent side reactions

H-Phosphonate Based Synthetic Routes

The H-phosphonate method represents an alternative and efficient route for the synthesis of methanephosphonate oligonucleotides. nih.govresearchgate.net This strategy involves the coupling of a nucleoside 3'-H-phosphonate monomer with the 5'-hydroxyl group of the support-bound oligonucleotide chain. nih.gov A key advantage of the H-phosphonate approach is its simplicity, with the elongation cycle consisting of only two primary chemical steps: deprotection and coupling. nih.gov

A single oxidation step is performed after the entire oligomer has been assembled, converting all the internucleoside H-phosphonate linkages to methanephosphonate linkages simultaneously. nih.gov This method avoids the handling of the more sensitive phosphonamidite intermediates in every cycle. The development of various condensing agents has significantly improved the efficiency of the H-phosphonate coupling reaction. rsc.org Furthermore, H-phosphonate chemistry can be combined with phosphoramidite chemistry to produce chimeric oligonucleotides with mixed backbone linkages. nih.gov

Utilization of Specialized Synthons

To enhance the efficiency and stereocontrol of methanephosphonate oligonucleotide synthesis, specialized synthons, such as methyl phosphonamidites and dinucleotide units, have been developed.

Methyl Phosphonamidites: These are the key building blocks for the adapted phosphoramidite synthesis of methanephosphonate oligonucleotides. biomart.cn The in situ generation of methylphosphonamidites from methylbis(pyrrolidino)phosphine has been explored as a cost-effective approach that avoids the time-consuming synthesis and purification of individual monomers. researchgate.net This method is readily adaptable to automated synthesis platforms. researchgate.net

Synthon TypeDescriptionKey Advantage(s)
Methyl Phosphonamidites Monomeric building blocks for phosphoramidite-based synthesis.Fundamental for the adapted phosphoramidite approach; can be generated in situ. researchgate.net
Dinucleotide Synthons Pre-formed dimers containing a methanephosphonate linkage.Speeds up synthesis and allows for stereocontrol at the phosphorus center. nih.gov

Chemical Modification and Functionalization Strategies

The ability to introduce specific chemical modifications and functional groups into methanephosphonate oligonucleotides is crucial for a wide range of applications, from diagnostics to therapeutic development. These modifications can be used to attach reporter molecules, targeting ligands, or other functionalities that enhance the properties of the oligonucleotide.

Site-Specific Bioconjugation Techniques (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition "Click Chemistry")

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and highly efficient method for the site-specific functionalization of oligonucleotides. researchgate.netnih.gov This bioorthogonal reaction forms a stable triazole linkage between an azide-modified and an alkyne-modified molecule with high specificity and yield, even in complex biological media. nih.govresearchgate.net

For the functionalization of methanephosphonate oligonucleotides, a precursor bearing either an azide (B81097) or an alkyne group is incorporated at a specific position during solid-phase synthesis. This can be achieved using a modified nucleoside or a non-nucleosidic phosphoramidite linker. Following synthesis and purification, the modified oligonucleotide can be "clicked" with a molecule of interest (e.g., a fluorophore, biotin, or a targeting peptide) that bears the complementary functional group. This approach allows for the precise placement of modifications without affecting the integrity of the methanephosphonate backbone.

Molecular and Supramolecular Interactions of Octa Thymidine Methanephosphonate

Hybridization Dynamics and Thermodynamics with Complementary Nucleic Acids

The interaction of octa(thymidine methanephosphonate) with complementary DNA and RNA strands is defined by unique thermodynamic and structural properties that deviate significantly from those of natural oligonucleotides.

The replacement of the negatively charged phosphodiester backbone with the neutral methanephosphonate linkage has a direct impact on the thermal stability of duplexes, typically measured by the melting temperature (T_m). The absence of electrostatic repulsion between the strands in a duplex containing a methanephosphonate oligomer can lead to increased stability compared to its phosphodiester counterpart, especially under low salt conditions.

However, the stability is also highly dependent on the stereochemistry at the phosphorus centers. Studies comparing octa(thymidine methanephosphonate) with its natural congener, octathymidylic acid, when hybridized to a complementary strand of pentadecadeoxyriboadenylic acid (poly(dA)), reveal these effects. A random mixture of diastereomers of octa(thymidine methanephosphonate) generally forms a less stable duplex than the corresponding phosphodiester oligomer. For instance, oligonucleotide duplexes (20-mers) with Rp-configured methylphosphonate (B1257008) linkages showed almost the same melting temperatures (T_m) as those with natural phosphorodiester bonds. tandfonline.com The stability of these hybrids is critically dependent on the specific stereochemistry of each internucleotide linkage. nih.gov

Comparative Melting Temperatures (T_m) of Octathymidine Analog Duplexes with Pentadecadeoxyriboadenylic Acid
Octathymidine AnalogPhosphorus Linkage/StereochemistryT_m (°C)
Octathymidylic AcidPhosphodiester20.5
Octa(thymidine methanephosphonate)Random Mixture of Rp/Sp Isomers14.5
Octa(thymidine methanephosphonate)Predominantly Rp Configuration23.0
Octa(thymidine methanephosphonate)Predominantly Sp Configuration< 0

Data synthesized from studies on octa(thymidine methanephosphonates) complexed with complementary poly-adenylic acid strands. nih.govnih.gov

The methanephosphonate linkage introduces a chiral center at the phosphorus atom, resulting in two diastereomers for each linkage: Rp and Sp. This stereochemistry is arguably the most critical factor governing the binding affinity and conformational properties of octa(thymidine methanephosphonate).

Oligonucleotides that are stereoregular, containing all-Rp or all-Sp configurations, exhibit dramatically different properties. An octa(thymidine methanephosphonate) composed of linkages with the Rp configuration forms a significantly more stable duplex with a complementary poly(dA) strand than a random mixture of diastereomers. nih.govnih.gov The T_m of the all-Rp duplex is even higher than that of the natural phosphodiester duplex. This enhanced stability is attributed to the 'outward' or 'pseudoequatorial' orientation of the methyl groups in the Rp configuration, which allows for a well-ordered, stable helical structure. nih.govnih.gov

Conversely, an octa(thymidine methanephosphonate) with predominantly Sp-configured linkages shows very poor binding affinity, failing to form a stable duplex with poly(dA) even at low temperatures. nih.govnih.gov The methyl groups in the Sp configuration are oriented 'inward' or 'pseudoaxially,' which is thought to cause steric hindrance and disrupt the formation of a stable B-form duplex. Circular dichroism (CD) spectra confirm that duplexes with Rp-MP linkages undergo structural changes that can be associated with a transition to a more compact helix with a higher helix winding angle. tandfonline.com This underscores that the stereoselective synthesis of these analogs is essential for controlling their hybridization properties. nih.govnih.gov

Oligonucleotides containing methanephosphonate linkages, including sequences like octa(thymidine methanephosphonate), can participate in the formation of triple-helix structures. google.com A triple helix is formed when a third strand, often a homopyrimidine or homopurine oligonucleotide, binds within the major groove of a DNA duplex. Specificity is achieved through Hoogsteen base pairing between the third strand and the purine (B94841) strand of the Watson-Crick duplex. google.com

The neutral backbone of methanephosphonate oligonucleotides can be advantageous for triplex formation. By eliminating the electrostatic repulsion that a third polyanionic strand would normally face when approaching a negatively charged DNA duplex, the methanephosphonate modification can enhance the stability of the resulting triplex. Homopyrimidine oligonucleotides, such as those containing thymidine (B127349), have been shown to recognize and bind to polypurine tracts in double-helical DNA to form these multi-strand complexes. google.com

Interactions with Nucleic Acids (DNA and RNA)

The unique structural features of octa(thymidine methanephosphonate) dictate its mechanisms of interaction with target DNA and RNA molecules.

The primary mechanism for sequence-specific recognition by octa(thymidine methanephosphonate) remains the formation of Watson-Crick base pairs with a complementary nucleic acid strand, typically poly(dA) in the case of oligo(T). The thymine (B56734) bases of the methanephosphonate oligomer form specific hydrogen bonds with the adenine (B156593) bases of the target strand. The stability and specificity of this recognition are, however, modulated by the features of the methanephosphonate backbone. The absence of charge on the backbone eliminates electrostatic repulsion, which can strengthen the association with the target strand. nih.govnih.gov The stereochemistry at the phosphorus centers is paramount; the all-Rp isomer shows strong and specific binding, whereas the all-Sp isomer fails to bind effectively, demonstrating that proper backbone geometry is essential for effective recognition. nih.govnih.gov

The binding of an oligonucleotide analog can induce conformational changes in the target nucleic acid duplex. While significant DNA bending is often associated with protein binding, the binding of modified oligonucleotides can also alter DNA structure. nih.gov For methanephosphonate oligonucleotides, the stereochemistry of the linkages can influence the conformation of the resulting hybrid duplex. CD spectroscopy of duplexes containing stereoregular Rp-methylphosphonate linkages indicates a transition to a more compact helical structure compared to standard B-form DNA. tandfonline.com The binding of an all-Rp octa(thymidine methanephosphonate) to its complementary strand results in a duplex with a distinct, well-ordered structure, which differs from that formed by its natural phosphodiester counterpart, suggesting an alteration of the standard DNA geometry. nih.gov

Recognition by Endogenous Biomolecules

The unique structural modification of octa(thymidine methanephosphonate), where a non-ionic methyl group replaces the anionic oxygen in the phosphodiester backbone, profoundly influences its interactions with endogenous biomolecules. This alteration impacts its recognition and processing by cellular enzymes and its utility as a probe for studying protein-nucleic acid interactions. Furthermore, its mechanism of cellular entry is distinct from that of natural oligonucleotides.

A primary characteristic of octa(thymidine methanephosphonate) and other methylphosphonate oligonucleotides is their markedly increased resistance to degradation by nucleases. ontosight.aibiosyn.com This stability is a direct consequence of the methylphosphonate linkage, which is not efficiently recognized by the active sites of phosphodiesterases that are responsible for the cleavage of natural DNA and RNA. biosyn.com Oligonucleotides containing methylphosphonate linkages have shown significant stability in cellular extracts, such as those from HeLa cells, where standard deoxyoligonucleotides are rapidly degraded. nih.gov For instance, oligonucleotides with alternating methylphosphonate residues remained intact after 70 minutes of incubation in a HeLa cell nuclear extract. nih.gov

This enzymatic resistance is a key feature, but the modification also critically affects the activity of other enzymes, such as RNase H. RNase H is an endonuclease that specifically cleaves the RNA strand of a DNA-RNA hybrid duplex, a crucial mechanism for the action of some antisense oligonucleotides. Research has shown that the presence of methylphosphonate linkages in the DNA strand significantly inhibits RNase H activity. In a study using 14-mer oligonucleotides hybridized to a human beta-globin pre-mRNA, a duplex formed with an oligonucleotide containing six methylphosphonate deoxynucleosides alternating with normal deoxynucleotides was found to be resistant to cleavage by RNase H from both E. coli and HeLa cell nuclear extract. nih.gov The susceptibility to RNase H cleavage was observed to increase as the number of methylphosphonate residues in the oligonucleotide was reduced. nih.gov This indicates that while the methylphosphonate modification provides nuclease stability, it can abrogate the RNase H-mediated degradation of the target RNA.

Table 1: Effect of Methylphosphonate (MeP) Content on RNase H Cleavage of a DNA-RNA Hybrid
Oligonucleotide Composition in DNA StrandSusceptibility to RNase H CleavageReference
All Phosphodiester LinkagesSusceptible nih.gov
Alternating Phosphorothioate LinkagesSusceptible nih.gov
Six Alternating Methylphosphonate LinkagesResistant nih.gov
Decreasing Number of Methylphosphonate LinkagesIncreasingly Susceptible nih.gov

The stereochemistry of the methylphosphonate linkage has been leveraged to probe the specific contacts between proteins and nucleic acids. The introduction of a chiral methylphosphonate group at a defined position within a DNA sequence can create stereoisomers that interact differently with a binding protein, providing high-resolution information about the interaction surface.

This approach has been used to study the binding of the lac repressor to the lac operator sequence. By synthesizing operator analogues with a single methylphosphonate linkage of either the (R)- or (S)-configuration at specific phosphate (B84403) positions, researchers can assess how the presence and orientation of the methyl group affect the stability of the protein-DNA complex. The affinity of the lac repressor for these modified operators was found to be dependent on both the position and the stereochemical configuration of the methylphosphonate group. This demonstrates that methylphosphonate-modified oligonucleotides like octa(thymidine methanephosphonate) can serve as powerful tools to map the critical phosphate contacts required for specific protein-DNA recognition.

The cellular uptake of methylphosphonate oligonucleotides, including by extension octa(thymidine methanephosphonate), occurs through a mechanism distinct from that of their phosphodiester counterparts. nih.govnih.gov Studies using labeled methylphosphonate oligonucleotides (15-mers) have shown that their internalization is a temperature-dependent process, with a significant increase in uptake observed between 15 and 20°C. nih.govnih.gov The majority of the cell-associated oligonucleotides appear to be located within the cell, as they cannot be removed by washing with acid or treating with trypsin. nih.govnih.gov

Fluorescence microscopy has revealed a vesicular distribution of these molecules within the cell, suggesting an endosomal localization. nih.govnih.gov This is supported by the co-localization of fluorescently labeled methylphosphonate oligonucleotides with fluorescein-dextran, a known marker for endosomes and lysosomes. nih.govnih.gov The uptake process is believed to occur via fluid-phase or adsorptive endocytosis. nih.govnih.govoup.com Notably, this uptake pathway is non-saturable and cannot be blocked by competition with an excess of unlabeled methylphosphonate or natural phosphodiester oligonucleotides, nor is it affected by ATP depletion. nih.govnih.gov This is in stark contrast to natural oligonucleotides, whose uptake can be blocked by competitors, suggesting a receptor-mediated process for the latter. nih.govnih.gov These findings indicate that the non-ionic nature of the methylphosphonate backbone leads to a distinct, non-receptor-mediated endocytic pathway for cellular entry.

Table 2: Comparison of Cellular Uptake Mechanisms
CharacteristicMethylphosphonate OligonucleotidesPhosphodiester OligonucleotidesReference
Primary Uptake MechanismFluid phase or adsorptive endocytosisReceptor-mediated endocytosis nih.govnih.govoup.com
Temperature DependenceHighly dependent (major increase at 15-20°C)Temperature dependent nih.govnih.gov
Competition with Unlabeled OligonucleotideNo blockageUptake can be blocked nih.govnih.gov
Intracellular DistributionVesicular (endosomal/lysosomal)Vesicular nih.govnih.gov

Mechanistic Studies in Gene Expression Modulation

Antigene Mechanisms (e.g., Triplex Formation in Gene Regulation)

Beyond targeting RNA, oligonucleotides with methylphosphonate (B1257008) modifications can be designed to target double-stranded DNA itself in an antigene strategy. frontiersin.orgnih.gov This approach involves the formation of a triple helix, or triplex, where the oligonucleotide binds in the major groove of a specific homopurine-homopyrimidine stretch of duplex DNA. frontiersin.orgnih.gov The formation of this triplex structure can inhibit gene expression by physically blocking the binding of transcription factors and RNA polymerase to the gene's promoter region, thereby preventing transcription from being initiated. frontiersin.orgnih.gov The methylphosphonate backbone is utilized in these triplex-forming oligonucleotides (TFOs) to enhance their resistance to nuclease degradation, a critical feature for their stability and function within the cell. frontiersin.orgnih.gov

Role in Epigenetic Modulation Research

The potential for oligonucleotides to influence epigenetic mechanisms, such as DNA methylation, is an emerging area of research. In principle, synthetic oligonucleotides could be designed to interfere with the machinery that establishes and maintains epigenetic marks on DNA and histones. However, specific studies detailing the direct role or efficacy of octa(thymidine methanephosphonate) in modulating DNA methylation or other epigenetic pathways are not extensively documented in the available scientific literature. While research has explored how other substances might induce epigenetic changes, the application of octa(thymidine methanephosphonate) for this purpose remains a largely unexplored field. nih.gov

Research Findings on Hybrid Stability

The stability of the hybrid formed between an oligonucleotide and its target sequence is crucial for its biological activity. The stereochemistry of the phosphorus atom in the methanephosphonate linkage significantly impacts this stability. Research on octa(thymidine methanephosphonate) has shown that different stereoisomers (diastereomers) exhibit different thermal stabilities (Tm), which is the temperature at which half of the duplex structures dissociate.

A study compared the hybridization of various octa(thymidine methanephosphonate) diastereomers to a complementary pentadecadeoxyriboadenylic acid (dA15) strand. nih.govnih.govoup.com The results indicated that the stereochemistry at the phosphorus centers is a critical determinant of the stability of the resulting hybrid. nih.govnih.gov Specifically, an octamer with a configuration where the methyl groups are oriented in a 'pseudoequatorial' fashion (predominantly Rp configuration) formed a more stable and well-ordered complex compared to a random mixture of diastereomers or an octamer with the opposite (Sp) configuration. nih.govnih.govoup.com

Interactive Table: Thermal Stability (Tm) of Octa(thymidine methanephosphonate) Complexes

Oligonucleotide Complex (Octamer + dA15)DescriptionMelting Temperature (Tm) in °C
Octathymidylic acid (Natural phosphodiester)Natural DNA control21.5
Random mixture of octa(thymidine methanephosphonate) diastereomersNon-stereospecific synthesis11.5
Diastereomeric Mixture 5b (Predominantly Rp configuration)Stereospecific synthesis, 'outward' methyl groups16.5
Diastereomeric Mixture 5a (Predominantly Sp configuration)Stereospecific synthesis, 'inward' methyl groups< 5

Data sourced from studies on the effect of phosphorus chirality on binding to pentadecadeoxyriboadenylic acid. nih.govoup.com

Advanced Characterization and Analytical Techniques for Octa Thymidine Methanephosphonate

Spectroscopic Methods for Structural and Conformational Elucidation

Spectroscopic techniques are indispensable for probing the three-dimensional structure and conformational dynamics of octa(thymidine methanephosphonate) both as a single strand and when hybridized to a complementary sequence.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the stereochemistry and conformational properties of octa(thymidine methanephosphonate). While detailed NMR data for the complete octa(thymidine methanephosphonate) is limited in publicly accessible literature, ³¹P-NMR is particularly useful for analyzing the phosphorus centers. The chemical shifts in ³¹P-NMR can provide information about the electronic environment of the phosphorus atoms, and in some cases, help to distinguish between the different diastereomers present in a mixture. For instance, the ³¹P-NMR spectrum of a mixture of (RpRpRpRpRpRpRp) and (RpRpRpSpRpRpRp) diastereomers of protected octa(thymidine methanephosphonate) shows signals corresponding to the different phosphorus environments. oup.com

Circular Dichroism (CD) spectroscopy is highly sensitive to the helical structure and base-stacking interactions within oligonucleotides and their duplexes. This technique has been instrumental in demonstrating the profound effect of phosphorus stereochemistry on the conformation of octa(thymidine methanephosphonate) and its hybrids. oup.comnih.gov

Studies on diastereomeric mixtures of octa(thymidine methanephosphonate) have revealed dramatic differences in their CD spectra. oup.com For instance, a mixture enriched in the (Rp) configuration exhibits a positive CD signal between 265 and 295 nm, which is characteristic of a well-ordered, right-handed helical structure when complexed with a complementary strand. oup.comnih.gov In stark contrast, a mixture enriched in the (Sp) configuration shows an entirely negative CD signal in the 220-320 nm wavelength range, indicating a significantly different and likely less stable conformation. oup.com The molecular ellipticity, a measure of the CD signal intensity, has been shown to decrease in the order of unmodified octathymidylic acid > (Rp)-enriched octa(thymidine methanephosphonate) > random mixture > (Sp)-enriched octa(thymidine methanephosphonate). oup.com This trend strongly suggests that the (Rp) configuration is more conducive to forming a stable, well-ordered duplex, while the (Sp) configuration perturbs the structure, likely due to steric clashes of the inwardly oriented methyl groups. oup.com

These CD findings correlate well with thermodynamic data, confirming that the helicity and stability of the duplexes formed by octa(thymidine methanephosphonate) are critically dependent on the stereochemical orientation of the methanephosphonate linkages. oup.comnih.gov

Ultraviolet (UV) spectroscopy is a fundamental technique for studying the hybridization of octa(thymidine methanephosphonate) with complementary nucleic acid sequences, such as pentadecadeoxyriboadenylic acid (poly(dA)). By monitoring the change in UV absorbance as a function of temperature, one can determine the melting temperature (Tm) of the resulting duplex, which is a direct measure of its thermal stability. oup.comnih.gov

These UV melting studies have provided compelling evidence for the influence of stereochemistry on duplex stability. oup.comnih.gov A diastereomeric mixture of octa(thymidine methanephosphonate) rich in the (Rp) configuration forms a stable duplex with poly(dA), exhibiting a clear sigmoidal melting curve with a significant hypochromicity of 35.2% and a Tm of 38.2°C (for a 1:1 mixture). oup.com In contrast, the corresponding mixture enriched in the (Sp) configuration shows virtually no complex formation under the same conditions, with a flat melting curve and a negligible hypochromicity of 3.8%. oup.com A random mixture of all possible diastereomers displays an intermediate and broad melting transition, reflecting the superposition of multiple duplexes with varying stabilities. oup.com

These results highlight that the destabilizing steric effects of the (Sp) isomer's inwardly pointing methyl group are so pronounced that they effectively prevent stable duplex formation. The (Rp) isomer, with its outwardly oriented methyl group, can form a well-ordered and stable hybrid structure. oup.comnih.gov The thermodynamic stability of these hybrids is therefore critically dependent on the stereoselective synthesis of P-chiral oligonucleotide analogues. oup.comnih.govnih.gov

Melting Temperatures (Tm) of Octa(thymidine methanephosphonate) Diastereomers with Pentadecadeoxyriboadenylic Acid (poly(dA))
Octanucleotide SpeciesRatio (T:A)Melting Temperature (Tm) in °C
(Sp)-enriched mixture1:1&lt; 2
(Rp)-enriched mixture1:138.2
Random mixture1:1~12.9
Unmodified octathymidylic acid1:113.4
(Sp)-enriched mixture2:1&lt; 2
(Rp)-enriched mixture2:139.3
Random mixture2:119.5
Unmodified octathymidylic acid2:113.1

Chromatographic Methods for Purity and Diastereomeric Analysis

Chromatographic techniques are essential for the purification and analysis of octa(thymidine methanephosphonate), ensuring that the sample is free from synthetic byproducts and, where possible, resolving the complex mixture of diastereomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of octa(thymidine methanephosphonate). Reversed-phase HPLC (RP-HPLC) is commonly employed, where the non-ionic nature of the methanephosphonate backbone leads to different retention characteristics compared to natural oligonucleotides.

Analytical HPLC is used to assess the purity of the synthesized octamer. For instance, after deprotection steps, the final product can be analyzed using a linear gradient of acetonitrile (B52724) in a buffer such as 0.1 M triethylammonium (B8662869) bicarbonate (TEAB). oup.com The retention time provides a reliable indicator of the compound's identity and purity.

Preparative HPLC is used to isolate the desired octa(thymidine methanephosphonate) from shorter sequences, failed sequences, and other impurities generated during solid-phase synthesis. However, the separation of the individual diastereomers of the final deprotected octa(thymidine methanephosphonate) has proven to be challenging. Attempts to fractionate the diastereomeric mixtures of the octamer by RP-HPLC have been reported as unsuccessful. oup.com This difficulty may arise from the high lipophilicity of the molecule and the subtle differences in physical properties between the multiple diastereomers. oup.com In contrast, the separation of protected diastereomeric mixtures of the precursor tetramers is often more feasible, allowing for the synthesis of stereochemically defined octamers through block condensation. oup.com

Biophysical Techniques for Interaction Analysis

While specific studies detailing the use of a broad range of biophysical techniques for interaction analysis of octa(thymidine methanephosphonate) are not widely available, the principles of these methods as applied to other methanephosphonate oligonucleotides can be extrapolated. These techniques would provide deeper insights into the thermodynamics and kinetics of its binding to target nucleic acids.

Isothermal Titration Calorimetry (ITC), for example, could be used to directly measure the thermodynamic parameters of duplex formation, including the enthalpy (ΔH) and entropy (ΔS) of binding. This would allow for a more complete understanding of the driving forces behind the interaction, complementing the Tm data obtained from UV spectroscopy. Such studies on other methanephosphonate oligonucleotides have shown that the binding process is often entropy-driven.

Surface Plasmon Resonance (SPR) is another powerful technique that could be employed to study the kinetics of hybridization in real-time. By immobilizing a complementary DNA or RNA strand on a sensor surface and flowing octa(thymidine methanephosphonate) over it, one could determine the association (kon) and dissociation (koff) rate constants. This would provide valuable information about the stability of the formed duplex over time.

Electrophoretic mobility shift assays (EMSA) could also be utilized to qualitatively and quantitatively assess the binding of octa(thymidine methanephosphonate) to its target sequence. The formation of a duplex would result in a species with a different electrophoretic mobility compared to the single-stranded oligonucleotides, allowing for the determination of binding affinity.

These biophysical methods, in conjunction with the spectroscopic and chromatographic techniques discussed, are essential for building a comprehensive understanding of the structure-function relationships of octa(thymidine methanephosphonate) and for guiding the design of future analogues with enhanced properties.

An in-depth analysis of octa(thymidine methanephosphonate), a chemically modified oligonucleotide, necessitates a suite of advanced characterization and computational techniques to elucidate its structure, binding kinetics, and interaction dynamics. These methods provide critical insights into how the methanephosphonate modification, which imparts nuclease resistance and alters charge, influences the behavior of the oligonucleotide at a molecular level.

Pre Clinical Research Models and Systemic Studies Excluding Clinical Trials

In Vitro Cellular Studies on Oligonucleotide Activity

Cellular studies are fundamental to elucidating the mechanism and efficacy of oligonucleotide-based compounds. For octa(thymidine methanephosphonate), in vitro research has centered on its ability to interfere with gene expression and modulate cellular processes, providing a foundational understanding of its biological potential.

Methylphosphonate (B1257008) oligonucleotides, including those with thymidine (B127349) repeats, are recognized for their capacity to act as antisense agents, which can silence gene expression by binding to complementary mRNA sequences. This binding can physically obstruct the cellular machinery involved in protein translation or trigger the degradation of the mRNA target, effectively turning off a specific gene.

While specific studies quantifying the gene-silencing efficiency of octa(thymidine methanephosphonate) against a particular target gene are not extensively detailed in publicly available literature, the principles of its action are based on broader research with similar compounds. For instance, oligothymidylates containing methylphosphonate linkages have been examined for their ability to hybridize with complementary poly-adenine RNA sequences and to induce cleavage by RNase H, an enzyme that degrades the RNA strand of an RNA/DNA duplex nih.gov. This RNase H-mediated degradation is a primary mechanism for antisense-induced gene silencing. The efficiency of this process is influenced by the stability of the duplex formed between the oligonucleotide and the target RNA nih.gov.

It is important to note that while the methylphosphonate backbone enhances nuclease resistance, it can also influence the binding affinity to the target RNA and the subsequent recruitment of RNase H. The stereochemistry of the methylphosphonate linkage (the Rp or Sp configuration at the phosphorus atom) can also play a significant role in the stability of the resulting duplex and, consequently, the efficiency of gene silencing.

The table below summarizes the conceptual framework for assessing the gene silencing efficiency of antisense oligonucleotides like octa(thymidine methanephosphonate) in cell culture models.

Parameter Description Typical Assay Expected Outcome for an Effective Antisense Oligonucleotide
Target mRNA Levels Quantification of the target mRNA to determine if the oligonucleotide is effectively leading to its degradation.Quantitative real-time PCR (qRT-PCR)Significant reduction in target mRNA levels compared to control cells.
Target Protein Levels Measurement of the protein product of the target gene to confirm that the reduction in mRNA translates to reduced protein expression.Western Blot, ELISASignificant decrease in the amount of the target protein.
Phenotypic Changes Observation of cellular changes expected from the silencing of the target gene (e.g., reduced cell proliferation, induction of apoptosis).Cell viability assays, proliferation assays, apoptosis assaysCellular changes consistent with the known function of the target gene.
Sequence Specificity Ensuring that the observed effects are due to the specific antisense sequence and not non-specific effects.Use of scrambled or mismatched control oligonucleotidesControl oligonucleotides should not produce the same effect as the active antisense sequence.

The primary mechanism by which octa(thymidine methanephosphonate) would modulate cellular pathways is through the sequence-specific silencing of a target gene, as described above. By downregulating the expression of a key protein, an antisense oligonucleotide can influence any cellular pathway in which that protein is involved. For example, if the target gene encodes a critical kinase in a signaling cascade, the introduction of the corresponding antisense oligonucleotide could lead to the downregulation of that entire pathway.

While specific research on the modulation of cellular pathways by octa(thymidine methanephosphonate) is limited, studies on related compounds provide insights. For example, thymidine phosphorylase, an enzyme involved in nucleotide metabolism, has been shown to be a mediator of RIG-I induced endothelial dysfunction. In this context, the modulation of thymidine phosphorylase levels could impact pathways related to angiogenesis, inflammation, and coagulation nih.gov. An antisense oligonucleotide targeting thymidine phosphorylase mRNA could, in principle, be used to study and modulate these pathways.

The potential for octa(thymidine methanephosphonate) to modulate cellular processes is broad and entirely dependent on its target sequence. If designed to target the mRNA of a protein involved in cell cycle regulation, it could influence cell proliferation. If targeted against a pro-survival protein, it could induce apoptosis. The specificity of the antisense approach allows for the targeted modulation of cellular pathways, which is a cornerstone of its therapeutic potential.

In Vivo Pre-clinical Investigations (Focus on fundamental biological behavior)

To understand the therapeutic potential of octa(thymidine methanephosphonate), it is essential to study its behavior in whole organisms. In vivo pre-clinical investigations in animal models provide critical information on how the compound is distributed throughout the body, its metabolic fate, and its stability in a complex biological environment.

The biodistribution and metabolic stability of methylphosphonate oligonucleotides have been investigated in animal models to understand their pharmacokinetic properties. Generally, these compounds exhibit different behavior compared to unmodified oligonucleotides.

In terms of metabolic stability, methylphosphonate oligonucleotides are known to be highly resistant to degradation by cellular enzymes. One study noted that an alternating racemic methylphosphonate/phosphodiester backbone oligonucleotide with 2'-O-methyl sugar modifications was found to be highly stable in the blood of rats and was excreted largely intact in the urine. This high stability is a key advantage of this class of compounds. However, the elimination half-life can be relatively short; for instance, a study in mice reported an elimination half-life of 17 minutes for a methylphosphonate oligonucleotide.

The table below provides a summary of the general pharmacokinetic parameters observed for methylphosphonate oligonucleotides in preclinical models.

Pharmacokinetic Parameter General Observation for Methylphosphonate Oligonucleotides Implication for Therapeutic Potential
Distribution Broad distribution to various tissues, with notable accumulation in the liver and kidneys.Potential for targeting genes expressed in these organs.
Metabolism High resistance to degradation by nucleases.Longer duration of action compared to unmodified oligonucleotides.
Elimination Primarily excreted through the urine, often as the intact parent compound.Reduced likelihood of generating active metabolites.
Half-life Can be relatively short, as exemplified by a 17-minute half-life in mice for one compound.May require specific dosing regimens to maintain therapeutic concentrations.

It is crucial to recognize that these are general characteristics of methylphosphonate oligonucleotides, and the specific properties of octa(thymidine methanephosphonate) may vary.

A significant advantage of the methanephosphonate modification is the enhanced resistance it confers against degradation by nucleases, which are abundant in biological fluids like serum and within cells. Unmodified DNA and RNA oligonucleotides are rapidly broken down by these enzymes, limiting their therapeutic utility idtdna.com.

The methylphosphonate linkage is not recognized as a substrate by most nucleases, leading to a dramatic increase in the oligonucleotide's half-life in a biological environment. Studies have demonstrated that methylphosphonate linkages exhibit total resistance to certain enzymes like spleen phosphodiesterase synoligo.com. It has also been noted that having consecutive methylphosphonate linkages is important to prevent exonucleases from "skipping" over a single modification and continuing to degrade the oligonucleotide synoligo.com.

The enhanced stability of methylphosphonate oligonucleotides has been consistently observed. For example, chimeric oligonucleotides containing methylphosphonate linkages have been shown to have a much higher resistance to 3'-exonucleolytic degradation oup.com. This increased stability is a fundamental prerequisite for any oligonucleotide-based therapeutic, as it allows the molecule to persist long enough to reach its target tissue and exert its biological effect. The high nuclease resistance of the methylphosphonate backbone is a key feature that makes compounds like octa(thymidine methanephosphonate) viable candidates for antisense applications oup.com.

Future Directions and Emerging Research Avenues for Octa Thymidine Methanephosphonate

Design and Synthesis of Novel Methanephosphonate Derivatives with Enhanced Properties

The future design of octa(thymidine methanephosphonate) derivatives will focus on fine-tuning its molecular architecture to achieve superior performance in biological systems. A primary objective is the stereoselective synthesis of these P-chiral analogues. nih.govnih.gov The chirality at the phosphorus center significantly influences the stability of the resulting nucleic acid duplexes. nih.govoup.comoup.com Research has shown that oligonucleotides with a uniform Rp-configuration at the methanephosphonate linkage form more stable hybrids with complementary DNA and RNA strands compared to their Sp-isomers or random mixtures. nih.govoup.com This is attributed to the 'outward' orientation of the methyl group in the Rp-isomer, which minimizes steric hindrance within the duplex structure. nih.govnih.govoup.com

Future synthetic strategies will likely involve the development of more efficient methods for producing stereochemically pure methanephosphonate building blocks (synthons) for automated solid-phase synthesis. oup.com Beyond stereocontrol, research will explore the creation of chimeric oligonucleotides, combining methanephosphonate linkages with other backbone modifications like phosphorothioates or phosphodiesters. nih.govnih.gov This approach aims to create hybrid molecules that balance desirable properties such as nuclease resistance, high binding affinity, and the ability to recruit cellular enzymes like RNase H. nih.govbiosyn.com

Further enhancements are expected from modifications to the sugar moiety and nucleobases. For instance, incorporating 2'-O-methyl or 2'-fluoro modifications into the sugar ring can increase the stability of duplexes with RNA targets. nih.govnih.gov

Table 1: Influence of Methanephosphonate Chirality on Duplex Stability

Octanucleotide Derivative Complementary Strand Melting Temperature (Tm) Observation
Octa(thymidine methanephosphonate) (Rp isomer) pentadecadeoxyriboadenylic acid Higher Tm Forms a well-ordered, stable duplex structure. nih.govnih.gov
Octa(thymidine methanephosphonate) (Sp isomer) pentadecadeoxyriboadenylic acid Lower Tm Unfavorable configuration leads to duplex destabilization. oup.com
Random mixture of diastereomers pentadecadeoxyriboadenylic acid Intermediate Tm Stability is lower than the pure Rp isomer but higher than the Sp isomer. nih.govnih.gov

This table is a representation of findings that demonstrate the significant impact of stereochemistry on the hybridization properties of methanephosphonate oligonucleotides.

Integration with Advanced Research Tools and Methodologies

The charge-neutral backbone of octa(thymidine methanephosphonate) makes it an excellent candidate for investigation using advanced biophysical and analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) have been instrumental in elucidating the structural consequences of the methanephosphonate modification, particularly the effect of P-chirality on duplex conformation. nih.govnih.gov Future studies will continue to leverage these tools to study the structure and dynamics of more complex chimeric and modified derivatives in solution.

Mass spectrometry (MS) is another powerful tool for the characterization of these modified oligonucleotides. Electrospray tandem mass spectrometry has revealed that the methanephosphonate linkage alters fragmentation patterns, indicating that the modification locally reduces backbone stability under MS conditions. acs.org This property can be exploited for sequencing and quality control of synthetic methanephosphonates. Future research will likely integrate advanced MS techniques, such as ion mobility-mass spectrometry, to gain deeper insights into the three-dimensional structure of these molecules and their complexes.

The development of fluorescently labeled methanephosphonate oligonucleotides will enable their use in a wider range of applications, including Förster Resonance Energy Transfer (FRET) studies to probe nucleic acid hybridization and conformational changes in real-time. These advanced tools are crucial for understanding how these synthetic analogues interact with biological targets at a molecular level.

High-Throughput Screening and Combinatorial Approaches in Oligonucleotide Research

The vast sequence space and potential for chemical modifications in oligonucleotide research necessitate high-throughput methodologies. High-throughput screening (HTS) can be employed to rapidly evaluate large libraries of methanephosphonate-containing oligonucleotides for specific biological activities. nih.gov For example, HTS assays can identify sequences that are most effective at inhibiting gene expression or that possess high binding affinity to a particular protein or nucleic acid target. nih.govnih.gov Recently, HTS methods have been developed to identify small molecules that can enhance the cellular uptake and efficacy of oligonucleotides, a strategy directly applicable to methanephosphonate derivatives. nih.gov

Combinatorial chemistry is a powerful paradigm for generating the large, diverse libraries needed for HTS. This is exemplified by the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, which is used to identify aptamers—short single-stranded DNA or RNA molecules that bind to specific targets. nih.govrsc.orgnih.govmdpi.com By incorporating methanephosphonate-modified nucleotides into the initial library, it is possible to select for aptamers with enhanced stability and novel binding properties. nih.gov Modified SELEX protocols are continuously being developed to improve the efficiency of aptamer selection and to accommodate a wider range of chemical modifications. rsc.orgmdpi.com The combination of combinatorial library design and HTS will accelerate the discovery of methanephosphonate-based oligonucleotides for various applications.

Table 2: Emerging Methodologies in Oligonucleotide Research

Methodology Application to Methanephosphonate Oligonucleotides Potential Outcome
High-Throughput Screening (HTS) Rapidly testing libraries of methanephosphonate derivatives for biological activity or binding. nih.govnih.gov Identification of lead compounds for therapeutic or diagnostic development.
Combinatorial Chemistry (e.g., SELEX) Generating large, diverse libraries of methanephosphonate-modified oligonucleotides. nih.govmdpi.com Discovery of high-affinity aptamers with enhanced stability for use as research reagents or therapeutics. nih.gov
Acoustic Droplet Ejection-MS High-speed, automated quality control and analysis of synthesized oligonucleotide libraries. nih.gov Increased efficiency and throughput in oligonucleotide synthesis and screening campaigns. nih.govthermofisher.com

This table summarizes advanced techniques being applied to accelerate research and development of modified oligonucleotides like octa(thymidine methanephosphonate).

Interdisciplinary Applications as Molecular Probes and Diagnostics Research Reagents

The inherent nuclease resistance and strong binding affinity of octa(thymidine methanephosphonate) and its derivatives make them highly suitable for use as molecular probes and diagnostic reagents. ontosight.aibiosyn.com In molecular biology, they serve as valuable tools for probing DNA-protein interactions and studying gene function. oup.com

In the realm of diagnostics, methanephosphonate oligonucleotides can be designed as probes for the sequence-specific detection of pathogenic DNA or RNA, or for identifying genetic mutations. patsnap.com Their resistance to degradation by enzymes present in clinical samples is a significant advantage over natural DNA or RNA probes. Furthermore, their charge neutrality can lead to improved cellular uptake in certain contexts, making them potentially useful for intracellular probing. biosyn.combiosyn.com

The development of methanephosphonate-based aptamers through modified SELEX techniques opens up new possibilities for their use as diagnostic reagents, akin to antibodies but with the advantages of chemical synthesis and stability. nih.govmdpi.com These aptamers can be tailored to bind a wide array of targets, from small molecules to large proteins and even whole cells, making them versatile components in biosensors and other diagnostic platforms. The continued interdisciplinary collaboration between chemists, biologists, and engineers will be key to realizing the full potential of octa(thymidine methanephosphonate) derivatives in these emerging applications.

Q & A

Q. How should researchers handle incomplete or ambiguous toxicity data for octa(thymidine methanephosphonate)?

  • Answer : Conduct supplemental literature searches on structurally related methanephosphonates to infer potential toxicokinetic profiles. Use in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) and validate findings with in vitro cytotoxicity assays (e.g., MTT or LDH release) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.